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molecular formula C7H4ClIO2 B049390 2-Chloro-5-iodobenzoic acid CAS No. 19094-56-5

2-Chloro-5-iodobenzoic acid

Cat. No. B049390
M. Wt: 282.46 g/mol
InChI Key: GEBYSTBEDVQOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748632B2

Procedure details

2-Chloro-5-iodobenzoic acid (2.00 g, 7.08 mmol), m-tolylboronic acid (1.15 g, 8.50 mmol), Na2CO3 (2.70 g, 25.5 mmol) and Pd(OAc)2 (94 mg, 0.42 mmol) were dissolved in water (9 mL) and heated at 50° C. for 2 hours. The mixture was filtered and washed with water and filtrate was acidified with 2.5 M HCl, extracted into ethyl acetate and dried over anhydrous Na2SO4, the solvent was evaporated in vacuo to obtain crude 4-chloro-3′-methylbiphenyl-3-carboxylic acid as a grey solid in quantitative yield. 1H NMR (300 MHz, DMSO-d6): δ 8.03 (s, 1H), 7.83 (d, J=8.1 Hz, 1H), 7.63 (d, J=7.8 Hz, 1H), 7.55-7.50 (m, 2H), 7.40 (t, J=7.8 Hz, 1H), 7.25 (d, J=6.6 Hz, 1H), 2.41 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8](I)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12]1([CH3:21])[CH:17]=[CH:16][CH:15]=[C:14](B(O)O)[CH:13]=1.C([O-])([O-])=O.[Na+].[Na+]>O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([C:14]2[CH:15]=[CH:16][CH:17]=[C:12]([CH3:21])[CH:13]=2)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)I
Name
Quantity
1.15 g
Type
reactant
Smiles
C1(=CC(=CC=C1)B(O)O)C
Name
Quantity
2.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Name
Quantity
94 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water and filtrate
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C1=CC(=CC=C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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